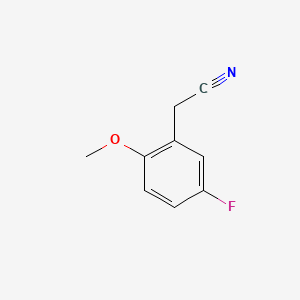

2-(5-Fluoro-2-methoxyphenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190369. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJFTJPFOVONOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307213 | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501008-41-9 | |

| Record name | 5-Fluoro-2-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501008-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile emerges as a valuable building block in this context, offering a strategically fluorinated aromatic ring coupled with a reactive nitrile group, paving the way for the synthesis of a diverse array of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and process development. While some properties may show slight variations depending on purity, the following table summarizes the key available data.[1]

| Property | Value | Source |

| CAS Number | 501008-41-9 | [2][3][4] |

| Molecular Formula | C₉H₈FNO | [2] |

| Molecular Weight | 165.16 g/mol | [2] |

| Appearance | Typically a solid or liquid (can vary) | [1] |

| Melting Point | Data may vary depending on purity | [1] |

| Boiling Point | Data may vary depending on purity | [1] |

| Solubility in Water | Low solubility, likely insoluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform | [1] |

| LogP | Positive value, indicating lipophilic nature | [1] |

Note on Physical State and Purity: The variability in the reported physical state (solid or liquid) and melting/boiling points underscores the importance of purification. Trace impurities can significantly impact these physical constants. It is recommended that researchers confirm the purity of their material using analytical techniques such as NMR and chromatography before use.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several routes, with the most common being the cyanation of a corresponding benzyl halide. The following protocol describes a representative synthesis from 5-fluoro-2-methoxybenzyl chloride.

Synthesis Workflow

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

Reaction:

-

To a solution of 5-fluoro-2-methoxybenzyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

-

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

Carefully quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: The choice of a polar aprotic solvent like acetone or DMSO facilitates the S(_N)2 reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the cyanide anion.

-

Excess Cyanide: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting benzyl chloride.

-

Anhydrous Conditions: While not strictly necessary for all variations of this reaction, using an anhydrous solvent minimizes the potential for hydrolysis of the benzyl chloride back to the corresponding alcohol.

-

Purification Method: The choice between column chromatography and distillation depends on the scale of the reaction and the nature of any impurities. Distillation is often preferred for larger quantities, while chromatography can provide higher purity on a smaller scale.

Spectral Analysis: Characterizing the Molecule

For comparative purposes, the spectral data for the non-fluorinated analog, 2-methoxyphenylacetonitrile, is presented below: [5]

| Technique | Key Features of 2-Methoxyphenylacetonitrile |

| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.4 ppm), Methoxy protons (singlet, ~3.8 ppm), Methylene protons (singlet, ~3.7 ppm) |

| ¹³C NMR | Aromatic carbons (~110-158 ppm), Nitrile carbon (~117 ppm), Methoxy carbon (~55 ppm), Methylene carbon (~17 ppm) |

| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1600, 1490 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | Molecular ion peak at ~147, with characteristic fragmentation patterns |

Predicted Spectral Data for this compound:

-

¹H NMR: The presence of the fluorine atom is expected to introduce splitting (coupling) in the signals of the adjacent aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets.

-

¹³C NMR: The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J(_{C-F})). The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.

-

IR Spectroscopy: The spectrum will be similar to the non-fluorinated analog, with the characteristic nitrile stretch around 2250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak is expected at an m/z of approximately 165. The fragmentation pattern will likely involve the loss of the cyanomethyl group and other characteristic fragments.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the final drug molecule. The nitrile group serves as a versatile handle for a wide range of chemical transformations.

Role as a Key Building Block

The phenylacetonitrile moiety is a common structural motif in a variety of drug classes. For example, substituted phenylacetonitriles are precursors to phenethylamines, which are found in numerous psychoactive drugs and other central nervous system agents. The methoxy group can also play a role in receptor binding and can be a site for further chemical modification.

Potential in the Synthesis of Bioactive Molecules

While specific, publicly disclosed examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural similarity to intermediates used in the synthesis of compounds like agomelatine, an antidepressant, suggests its potential in the development of new therapeutics targeting similar pathways. The fluorinated analog could be used to create novel analogs of existing drugs with improved properties.

Safety and Handling

As a professional in the field, it is imperative to handle all chemicals with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and harmful if inhaled.[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion and Future Outlook

This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a fluorinated aromatic ring and a versatile nitrile functional group makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. As the demand for more effective and safer therapeutics continues to grow, the utility of such precisely engineered chemical intermediates is expected to increase. Further research into the applications of this compound is likely to unveil its role in the development of the next generation of pharmaceuticals.

References

-

1000542-96-0 | 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile | AA Blocks. (URL: [Link])

-

2-PHENYLBUTYRONITRILE - Organic Syntheses. (URL: [Link])

-

chemical label this compound. (URL: [Link])

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses. (URL: [Link])

-

(2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. (URL: [Link])

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])

-

Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])

Sources

- 1. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]

- 2. This compound [chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. 501008-41-9|this compound|BLD Pharm [bldpharm.com]

- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile (CAS Number: 501008-41-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key building block in modern medicinal and materials chemistry. The strategic incorporation of fluorine and a methoxy group on the phenylacetonitrile scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This document details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this versatile intermediate. Special emphasis is placed on its role as a precursor in the synthesis of complex heterocyclic systems and its potential in the development of novel therapeutic agents. Detailed, field-proven protocols for its synthesis and downstream modifications are provided to enable researchers to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When incorporated into the phenylacetonitrile framework, these effects are particularly pronounced.

This compound, with its strategic placement of a fluorine atom and a methoxy group, is a prime example of a highly functionalized and versatile building block. The methoxy group, a well-known bioisostere, further modulates the electronic and steric properties of the molecule. This guide will delve into the synthesis, characterization, and synthetic utility of this important intermediate, providing researchers with the foundational knowledge to leverage its potential in their synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical intermediate.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source |

| CAS Number | 501008-41-9 | [4] |

| Molecular Formula | C₉H₈FNO | [5] |

| Molecular Weight | 165.16 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. Low solubility in water. | [5] |

Safety and Handling

This compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled. It also causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[7]

Hazard Statements:

-

H302: Harmful if swallowed[6]

-

H311: Toxic in contact with skin[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H332: Harmful if inhaled[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is a robust and scalable method for its preparation.

Proposed Synthetic Pathway

The most common route involves the conversion of the commercially available 5-Fluoro-2-methoxybenzaldehyde to the corresponding benzyl chloride, followed by cyanation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar phenylacetonitriles.[8]

Step 1: Reduction of 5-Fluoro-2-methoxybenzaldehyde

-

To a stirred solution of 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-Fluoro-2-methoxybenzyl alcohol as a crude product, which can be used in the next step without further purification.

Step 2: Chlorination of 5-Fluoro-2-methoxybenzyl alcohol

-

Dissolve the crude 5-Fluoro-2-methoxybenzyl alcohol (1.0 eq) in toluene.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Fluoro-2-methoxybenzyl chloride. Caution: This intermediate is likely unstable and should be used immediately in the next step.[8]

Step 3: Cyanation to this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-Fluoro-2-methoxybenzyl chloride (1.0 eq) in anhydrous acetone.

-

Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

-

Heat the mixture to reflux and stir vigorously for 16-20 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H NMR:

-

A singlet for the methoxy group protons (δ ~3.8-4.0 ppm).

-

A singlet for the benzylic methylene protons (δ ~3.7-3.9 ppm).

-

A series of multiplets in the aromatic region (δ ~6.8-7.2 ppm) corresponding to the three aromatic protons, with coupling patterns influenced by the fluorine atom.

¹³C NMR:

-

A peak for the methoxy carbon (δ ~55-57 ppm).

-

A peak for the benzylic methylene carbon (δ ~15-20 ppm).

-

A peak for the nitrile carbon (δ ~117-120 ppm).

-

A series of peaks in the aromatic region (δ ~110-160 ppm), with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

IR Spectroscopy:

-

A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[10]

-

C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C-O stretching for the methoxy group around 1020-1050 cm⁻¹ and 1240-1260 cm⁻¹.

-

C-F stretching vibration around 1100-1200 cm⁻¹.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165.

Synthetic Utility and Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

Key Transformations of the Nitrile Group

The reactivity of the nitrile group allows for its conversion into amines, carboxylic acids, and amides, providing access to a wide range of derivatives.

Caption: Key transformations of the nitrile group in this compound.

Reduction to Primary Amines: The nitrile can be reduced to the corresponding primary amine, 2-(5-fluoro-2-methoxyphenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for introducing a flexible ethylamine side chain, a common pharmacophore.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(5-fluoro-2-methoxyphenyl)acetic acid. This provides a route to introduce a key acidic functional group.

Application in the Synthesis of Bioactive Molecules

While specific, publicly documented applications of this compound are limited, its structural motifs are present in various biologically active compounds. Phenylacetonitrile derivatives are known precursors to a wide range of pharmaceuticals. The presence of the fluoro and methoxy substituents suggests its utility in the synthesis of compounds targeting CNS disorders, inflammatory diseases, and cancer.

For instance, structurally similar fluorinated and methoxylated phenylacetonitriles are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.[11] The unique electronic properties imparted by the fluorine and methoxy groups can enhance binding to target proteins and improve pharmacokinetic profiles.

Conclusion

This compound is a strategically important and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful handling of reagents, is achievable through established synthetic methodologies. The presence of the fluorine atom and the methoxy group, coupled with the reactive nitrile functionality, makes it an attractive building block for the creation of complex and novel molecular architectures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, paving the way for future innovations.

References

- chemical label this compound. (n.d.).

- SAFETY DATA SHEET. (2025, December 21).

- SAFETY DATA SHEET. (2025, July 30).

- This compound. (n.d.). ChemicalBook.

- 1000542-96-0 | 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile | AA Blocks. (n.d.).

- 501008-41-9|this compound. (n.d.). BLDpharm.

- (5-Fluoro-2-Methoxyphenyl)Acetonitrile. (n.d.). Methylamine Supplier.

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

(2-Methoxyphenyl)acetonitrile | C9H9NO. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(29), 19062-19066. [Link]

-

(2-Methoxyphenyl)acetonitrile. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(29), 19062-19066. [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

-

Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. (2025, July 28). Natural Product Reports. [Link]

-

Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(29), 19062-19066. [Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 11, 2026, from [Link]

-

Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. (2024, December 29). MDPI. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]

-

Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777–791. [Link]

-

Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.). Google Patents.

-

The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Retrieved January 11, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. This compound [chemicalbook.com]

- 5. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical development. Drawing upon established analytical techniques and synthetic protocols, this document aims to equip researchers with the foundational knowledge necessary for the effective utilization and further investigation of this compound.

Introduction: A Molecule of Pharmaceutical Interest

This compound, with the CAS Number 501008-41-9, is a substituted phenylacetonitrile derivative. Its structural features, particularly the presence of a fluorine atom and a methoxy group on the phenyl ring, make it a valuable building block in medicinal chemistry. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of larger, more complex drug molecules. The nitrile group also serves as a versatile handle for a variety of chemical transformations, further enhancing its utility in the synthesis of diverse compound libraries.

Below is a summary of the key identifiers for this molecule:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 501008-41-9 | |

| Molecular Formula | C₉H₈FNO | |

| Molecular Weight | 165.17 g/mol |

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and an acetonitrile group attached to the ring via a methylene bridge.

Caption: 2D structure of this compound.

The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the electron density distribution within the aromatic ring, which in turn affects its reactivity and interactions with biological targets.

Synthesis of this compound

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-fluoro-2-methoxybenzaldehyde.

Sources

Spectroscopic data of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. Our approach moves beyond a simple data summary to explain the causal relationships between the molecule's structure and its spectral output, ensuring a deeper understanding for practical application.

Introduction and Molecular Overview

This compound (C₉H₈FNO) is a substituted phenylacetonitrile derivative.[1] Such structures are common scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous characterization essential. Phenylacetonitrile derivatives, in general, are versatile building blocks in organic synthesis.[2][3]

This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity, purity, and structure of this compound. The methodologies described are designed to be self-validating, providing a robust framework for analysis.

Structural Features and Predicted Spectroscopic Signatures

The key to interpreting the spectra of this compound lies in understanding its constituent parts: the 1,2,4-trisubstituted aromatic ring, the methoxy group (-OCH₃), the methylene bridge (-CH₂-), and the nitrile function (-C≡N). The fluorine atom, in particular, introduces characteristic couplings in NMR spectroscopy.

Caption: Key functional groups and their expected spectroscopic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential, with the fluorine atom providing an additional layer of structural confirmation through heteronuclear coupling.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons and fluorine.

-

Aromatic Region (δ 6.9 – 7.2 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine will show the largest coupling constant (typically ³JHF ≈ 7-10 Hz), while the meta proton will show a smaller coupling (⁴JHF ≈ 4-7 Hz).

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and shielded by the oxygen atom. They will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methylene Protons (δ ~3.7 ppm): The two protons of the methylene bridge are also equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the nitrile group.

¹³C NMR Analysis

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the electronegative F and O atoms, along with the nitrile group, results in a wide dispersion of signals.

-

Aromatic Carbons (δ 110 – 160 ppm): Six distinct signals are expected. The carbon directly bonded to the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted. The carbons ortho and meta to the fluorine will also exhibit smaller two- and three-bond C-F couplings (²JCF and ³JCF).

-

Nitrile Carbon (δ ~117 ppm): The carbon of the C≡N group typically appears in this region.

-

Methoxy Carbon (δ ~56 ppm): The carbon of the -OCH₃ group is highly shielded and appears upfield.

-

Methylene Carbon (δ ~16 ppm): The -CH₂- carbon is the most upfield signal in the spectrum.

Summary of NMR Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Couplings |

| -CH₂CN | ~ 3.7 (s, 2H) | ~ 16 | |

| -OCH₃ | ~ 3.9 (s, 3H) | ~ 56 | |

| Ar-H | 6.9 – 7.2 (m, 3H) | 112 - 118 | H-F and H-H couplings |

| Ar-C (unsubst.) | 112 - 118 | C-F couplings | |

| Ar-C-F | ~ 158 | ¹JCF ≈ 245 Hz | |

| Ar-C-O | ~ 155 | ||

| Ar-C-CH₂ | ~ 119 | ||

| -C≡N | ~ 117 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and sharp signals.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the spectrum with a relaxation delay of 2-5 seconds.

-

Collect 1024 or more scans, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from its key functional groups. For comparison, the related compound 2-methoxyphenylacetonitrile shows characteristic peaks that will be shifted by the presence of fluorine.[4][5]

-

Nitrile Stretch (C≡N): A sharp, strong absorption band is expected around 2250 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Bands will appear just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Absorptions from the -CH₂- and -OCH₃ groups will be observed between 2850-3000 cm⁻¹ .

-

Aromatic C=C Bending: Several bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

-

C-O Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch).

-

C-F Stretch: A strong absorption band between 1100-1200 cm⁻¹ is characteristic of the C-F bond.

Summary of Key IR Absorptions

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | ~ 2250 | Strong, Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~ 1250 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula.

MS Analysis

The molar mass of this compound is 165.16 g/mol .[1]

-

Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 165.

-

HRMS: Using a technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap), the exact mass can be determined. The calculated exact mass for [C₉H₈FNO + H]⁺ is 166.0663. An experimental measurement within a few parts per million (ppm) of this value provides unambiguous confirmation of the elemental formula.

-

Fragmentation: A common fragmentation pathway for benzyl derivatives is the loss of the side chain to form a stable tropylium-like cation. A key fragment would be the loss of the •CH₂CN radical, leading to a peak at m/z 125 corresponding to the [F-C₆H₃-OCH₃]⁺ fragment. Another significant fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 150.

Summary of Expected Mass-to-Charge Ratios (m/z)

| Ion | Formula | Calculated Exact Mass | Interpretation |

| [M+H]⁺ | C₉H₉FNO⁺ | 166.0663 | Protonated Molecular Ion (ESI) |

| [M]⁺• | C₉H₈FNO⁺• | 165.0585 | Molecular Ion (EI) |

| [M-CH₃]⁺ | C₈H₅FNO⁺ | 150.0349 | Loss of methyl radical |

| [M-CH₂CN]⁺ | C₇H₆FO⁺ | 125.0397 | Loss of acetonitrile radical |

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the m/z of the most intense peak corresponding to the protonated molecule. Compare the measured exact mass to the theoretical exact mass and calculate the mass error in ppm.

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient for complete characterization. The synergy between NMR, IR, and MS provides a comprehensive and validated structural assignment.

Caption: Workflow for integrated spectroscopic structure validation.

Conclusion

The structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and Mass Spectrometry. The nitrile stretch in the IR, the precise molecular formula from HRMS, and the detailed connectivity map including C-F and H-F couplings from NMR collectively provide an unambiguous fingerprint of the molecule. The protocols and predictive data outlined in this guide offer a robust framework for researchers to verify the identity and purity of this compound, ensuring data integrity in drug discovery and chemical synthesis applications.

References

- BenchChem. A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts.

- BLDpharm. This compound.

- ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.

- PubChem - NIH. (2-Methoxyphenyl)acetonitrile.

- NIST WebBook. (2-Methoxyphenyl)acetonitrile.

- NIST WebBook. (2-Methoxyphenyl)acetonitrile Mass Spectrum.

- NIST WebBook. Mass spectrum (electron ionization) of (2-Methoxyphenyl)acetonitrile.

- Methylamine Supplier. (5-Fluoro-2-Methoxyphenyl)Acetonitrile.

- Sigma-Aldrich. 2-Methoxyphenylacetonitrile.

- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.

- Ruchika Jaryal et al. Spectroscopy analysis and computational chemistry: Liquid-assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine.

- ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

Sources

- 1. (5-Fluoro-2-Methoxyphenyl)Acetonitrile Manufacturer & Supplier China | CAS 203747-63-7 | Properties, Safety, Price & Applications [nj-finechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practical aspects of characterizing this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages predictive models and comparative analysis with structurally similar compounds to provide a robust and scientifically grounded interpretation.

Introduction: The Structural Elucidation of a Key Intermediate

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise molecular structure, featuring a fluorine-substituted methoxy-benzene ring attached to an acetonitrile group, necessitates rigorous characterization to ensure purity and confirm its identity. NMR and IR spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and the functional groups present. This guide will delve into the predicted ¹H and ¹³C NMR spectra, as well as the expected IR absorption frequencies, providing a foundational understanding for researchers working with this or related compounds.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is a powerful technique that provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Theoretical Principles of ¹H NMR

The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), arises from the interaction of non-equivalent protons on adjacent carbon atoms. The number of peaks in a multiplet is given by the n+1 rule, where n is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a common solvent like deuterated chloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons. The fluorine atom will introduce additional complexity through heteronuclear coupling to nearby protons.

-

Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are chemically non-equivalent and are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The electron-donating methoxy group will tend to shift these protons upfield, while the electron-withdrawing fluorine and acetonitrile groups will have a deshielding effect. The fluorine atom will couple with the adjacent protons (H-4 and H-6), leading to additional splitting of their signals.

-

Methylene Protons (-CH₂CN): The two protons of the methylene group are equivalent and are expected to appear as a singlet. Their chemical shift will be influenced by the deshielding effects of the adjacent aromatic ring and the nitrile group.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the spectrum.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.9 | Doublet of doublets | J(H-3, H-4) ≈ 9, J(H-3, F) ≈ 4 |

| H-4 | ~7.0 | Triplet of doublets | J(H-4, H-3) ≈ 9, J(H-4, F) ≈ 9, J(H-4, H-6) ≈ 3 |

| H-6 | ~7.1 | Doublet of doublets | J(H-6, F) ≈ 8, J(H-6, H-4) ≈ 3 |

| -CH₂CN | ~3.7 | Singlet | - |

| -OCH₃ | ~3.9 | Singlet | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[1][2]

Visualization: Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton labeling.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Theoretical Principles of ¹³C NMR

Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments are deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show signals for all eight unique carbon atoms.

-

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the fluorine (C-5) will show a large C-F coupling constant. The carbons attached to the methoxy (C-2) and acetonitrile (C-1) groups will also have characteristic shifts.

-

Acetonitrile Group Carbons: The nitrile carbon (C≡N) will appear in the typical range for nitriles (around 115-125 ppm), and the methylene carbon (-CH₂CN) will be further upfield.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be found in the aliphatic region of the spectrum.

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~125 |

| C-2 | ~155 (d, J(C-F) ≈ 2 Hz) |

| C-3 | ~115 (d, J(C-F) ≈ 8 Hz) |

| C-4 | ~118 (d, J(C-F) ≈ 22 Hz) |

| C-5 | ~158 (d, J(C-F) ≈ 245 Hz) |

| C-6 | ~112 (d, J(C-F) ≈ 25 Hz) |

| -CH₂CN | ~20 |

| C≡N | ~117 |

| -OCH₃ | ~56 |

Note: These are predicted values and may be subject to variation.[3][4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles of IR Spectroscopy

Different types of bonds vibrate at specific frequencies. By analyzing the absorption bands in an IR spectrum, it is possible to determine the presence of functional groups such as nitriles, ethers, and aromatic rings.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2240-2260 cm⁻¹.[6][7]

-

C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage will appear as two distinct bands, typically in the regions of 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

-

Aromatic C-H Stretch: A sharp absorption band just above 3000 cm⁻¹ is indicative of the C-H stretching of the aromatic ring.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene and methoxy groups.

-

Aromatic C=C Stretches: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is expected for the carbon-fluorine bond.

Data Summary: Predicted IR Absorptions

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡N Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1000 - 1400 | Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

Visualization: Functional Groups and IR Regions

Caption: Correlation of functional groups to their expected IR absorption regions.

Experimental Protocols

To obtain high-quality NMR and IR spectra, proper sample preparation and data acquisition procedures are crucial.

NMR Sample Preparation and Data Acquisition

A well-defined protocol ensures reproducibility and accuracy of the obtained NMR data.[8][9][10]

Protocol:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent can influence chemical shifts, so consistency is key.[1][11]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be used, with adjustments made as necessary to achieve a good signal-to-noise ratio.

-

Visualization: NMR Workflow

Caption: A streamlined workflow for NMR sample preparation and analysis.

ATR-FTIR Sample Preparation and Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[12][13][14]

Protocol:

-

Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization: ATR-FTIR Workflow

Caption: The straightforward workflow for ATR-FTIR analysis.

Conclusion

The structural characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide has provided a detailed predictive analysis of the expected spectra, highlighting the key signals and absorption bands that are crucial for confirming the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. For researchers in the field, this comprehensive guide serves as a valuable resource for the spectroscopic analysis of this and structurally related molecules.

References

-

Reddit. (2022-01-13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Unknown Source. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MDPI. (2023-12-01). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-09-30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2019-07-01). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Unknown Source. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Unknown Source. (n.d.). Principles of ATR. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from [Link]

-

PubChem - NIH. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2025-01-01). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Keto-2-(4-methoxyphenyl)acetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. Retrieved from [Link]

-

Unknown Source. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(5-acetyl-2-methoxyphenyl)acetonitrile (C11H11NO2). Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. CASPRE [caspre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. scribd.com [scribd.com]

- 11. tandfonline.com [tandfonline.com]

- 12. agilent.com [agilent.com]

- 13. s4science.at [s4science.at]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

Foreword: The Strategic Intersection of Fluorination and a Privileged Scaffold

An In-Depth Technical Guide on the Biological Activity of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a complex endeavor, often hinging on the strategic combination of well-established pharmacophores with bioisosteric modifications that enhance potency, selectivity, and pharmacokinetic profiles. This guide delves into the untapped potential of a unique chemical scaffold: This compound .

While direct and extensive research on the biological activities of its derivatives is nascent, the foundational components of this scaffold—the phenylacetonitrile core and the strategic placement of fluoro and methoxy substituents—provide a compelling rationale for its investigation. Phenylacetonitrile and its related structures are precursors to a multitude of pharmaceuticals, ranging from antibiotics to anticancer agents.[1][2] The incorporation of a fluorine atom, a cornerstone of contemporary drug design, is known to profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[3][4][5]

This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the biological potential of this compound derivatives. We will dissect the rationale behind targeting specific disease areas, propose potential mechanisms of action, and provide robust experimental protocols to empower your research and development efforts. Our approach is grounded in the synthesis of existing knowledge on related chemical classes, offering a predictive and insightful roadmap for navigating this promising area of drug discovery.

The Rationale for Investigation: Potential Biological Activities

The structural motifs present in this compound suggest a high probability of activity in several key therapeutic areas. Our analysis points towards two primary avenues of investigation: oncology and infectious diseases.

Anticancer Potential

The phenylacetonitrile scaffold is a key component of compounds known to interfere with cancer cell proliferation.[6] Specifically, derivatives have been shown to act as tubulin inhibitors , disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] Furthermore, the nitrile group is present in a number of tyrosine kinase inhibitors , a critical class of targeted cancer therapies.[8][9][10]

The 5-fluoro-2-methoxy substitution pattern on the phenyl ring may further enhance anticancer activity. The fluorine atom can increase the metabolic stability of the compound and potentially engage in favorable interactions with the target protein.[11] The methoxy group, depending on its position, can influence the electronic properties and conformation of the molecule, which can be fine-tuned to optimize binding affinity.[12]

Antimicrobial and Antifungal Potential

Historically, derivatives of 2-methoxyphenylacetonitrile have been successfully developed into antibiotic agents. This suggests that the core scaffold possesses inherent antibacterial properties. The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule, as demonstrated in the case of fluorinated benzylphenols.[3]

Beyond antibacterial activity, the structural features of our target scaffold are also reminiscent of certain antifungal agents. For instance, some benzyl group-containing triazole derivatives have shown promising antifungal activity.[13][14] The exploration of this compound derivatives in this context is therefore a logical and promising avenue.

Hypothesized Mechanisms of Action

Based on the analysis of structurally related compounds, we can propose several plausible mechanisms of action for derivatives of this compound.

Inhibition of Tubulin Polymerization

Many phenylacetonitrile-containing compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The resulting mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[15] Aberrant tyrosine kinase activity is a hallmark of many cancers. The phenylacetonitrile scaffold can be incorporated into molecules that compete with ATP for the kinase domain's binding site, thereby inhibiting downstream signaling.

Caption: Hypothesized mechanism of action as a tyrosine kinase inhibitor.

Synthetic Strategies and Library Development

The this compound core is amenable to a variety of chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening. A general workflow for library synthesis is presented below.

Caption: General workflow for the synthesis of a derivative library.

Experimental Protocols

To ensure the generation of reliable and reproducible data, we outline the following detailed experimental protocols for assessing the biological activity of newly synthesized derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and activity.

Table 1: Example Data Table for Anticancer Activity

| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| Parent | H | > 100 | > 100 |

| DERIV-01 | 4-Chlorobenzyl | 15.2 | 22.5 |

| DERIV-02 | 3,4-Dichlorobenzyl | 8.7 | 12.1 |

| DERIV-03 | 4-Methoxybenzyl | 35.4 | 45.8 |

SAR Insights:

From the example data above, preliminary SAR insights can be drawn:

-

Alkylation at the benzylic position appears necessary for activity.

-

Electron-withdrawing groups (e.g., chloro) on the appended benzyl ring enhance potency.

-

The number and position of these substituents are critical, with the 3,4-dichloro substitution being more effective than a single 4-chloro substitution.

-

Electron-donating groups (e.g., methoxy) may reduce activity.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic combination of a privileged phenylacetonitrile core with a fluorine atom offers a compelling starting point for the development of potent and selective anticancer and antimicrobial compounds.

This guide has provided a comprehensive, albeit predictive, overview of the potential biological activities of this class of compounds. The proposed mechanisms of action, synthetic strategies, and detailed experimental protocols are intended to serve as a robust foundation for researchers embarking on the exploration of this promising chemical space. Through systematic synthesis, rigorous biological evaluation, and insightful SAR analysis, the full therapeutic potential of this compound derivatives can be unlocked.

References

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (Link not available)

-

Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ([Link])

-

Synthesis and biological activity of fluorinated combretastatin analogues. ([Link])

-

3-Fluorobenzyl cyanide. ([Link])

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. ([Link])

-

Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ([Link])

-

Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. ([Link])

-

Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. ([Link])

-

De Novo Design of VEGFR-2 Tyrosine Kinase Inhibitors Based on a Linked-Fragment Approach. ([Link])

-

Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. ([Link])

-

Optical spectra and conformation pool of tyrosine kinase inhibitor PD153035 using a robust quantum mechanical conformation search. ([Link])

-

Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. ([Link])

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. ([Link])

-

Combining Active Site and Allosteric Inhibitors to Study Protein Tyrosine Kinases. ([Link])

-

Benzyl cyanide - Wikipedia. ([Link])

-

Chemical structures of E-2-(2-thienyl)-3-acrylonitrile RTK inhibitors used in this study. ([Link])

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ([Link])

- Antifungal agents - HK1242316B - Google P

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. ([Link])

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. ([Link])

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. ([Link])

-

Antifungal Compounds from Cyanobacteria. ([Link])

-

Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. ([Link])

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo design of VEGFR-2 tyrosine kinase inhibitors based on a linked-fragment approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optical spectra and conformation pool of tyrosine kinase inhibitor PD153035 using a robust quantum mechanical conformation search - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved drug-like characteristics. Within this context, fluorinated building blocks like 2-(5-Fluoro-2-methoxyphenyl)acetonitrile have emerged as valuable synthons for the construction of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of the applications of this compound, focusing on its reactivity, key transformations, and its role in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 501008-41-9 | [1] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. Low solubility in water. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methylene protons of the acetonitrile group (a singlet around 3.7 ppm). The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with fluorine and methoxy groups influencing the chemical shifts.

-